molecular formula C23H16N8O B13350774 6-amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile CAS No. 6144-80-5

6-amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B13350774
CAS No.: 6144-80-5
M. Wt: 420.4 g/mol
InChI Key: SCZDQVWAGKLHIV-UHFFFAOYSA-N
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Description

6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine core, substituted with various functional groups such as amino, methoxyphenyl, and benzo[d]imidazolyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyrazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents such as ammonia or amines.

    Substitution with Methoxyphenyl and Benzo[d]imidazolyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides as starting materials.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes to ensure consistency and scalability.

Chemical Reactions Analysis

6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, and can include various derivatives with modified functional groups.

Scientific Research Applications

6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can be compared with other similar compounds, such as:

    Imidazole Derivatives: These compounds share the benzo[d]imidazolyl group and may have similar biological activities.

    Pyrrolo[2,3-b]pyrazine Derivatives: These compounds share the pyrrolo[2,3-b]pyrazine core and may have similar chemical properties.

    Amino-Substituted Compounds: These compounds share the amino group and may have similar reactivity.

The uniqueness of 6-Amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

6144-80-5

Molecular Formula

C23H16N8O

Molecular Weight

420.4 g/mol

IUPAC Name

6-amino-5-(3-methoxyphenyl)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C23H16N8O/c1-30-18-9-4-3-8-15(18)28-22(30)19-20-23(29-17(12-25)16(11-24)27-20)31(21(19)26)13-6-5-7-14(10-13)32-2/h3-10H,26H2,1-2H3

InChI Key

SCZDQVWAGKLHIV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)C5=CC(=CC=C5)OC)N

Origin of Product

United States

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